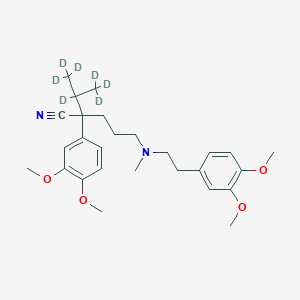

Verapamil-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H38N2O4 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/i1D3,2D3,20D |

InChI Key |

SGTNSNPWRIOYBX-ZGBMZCDDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Verapamil-d7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil. This isotopically labeled compound serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the synthetic strategies, detailed analytical characterization, and relevant experimental protocols.

Physicochemical Properties

This compound shares the same core structure as Verapamil, with seven deuterium atoms strategically incorporated, typically on the isopropyl group. This substitution results in a higher molecular weight, which is essential for its use in mass spectrometry-based assays.

| Property | Value |

| Molecular Formula | C₂₇H₃₁D₇N₂O₄ |

| Molecular Weight | 461.64 g/mol |

| Monoisotopic Mass | 461.32709492 Da |

| Appearance | White Solid |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that introduces deuterium atoms into the molecular structure. While specific, detailed protocols are often proprietary, the general synthetic approach can be inferred from the synthesis of deuterated verapamil analogs. A common strategy involves the use of deuterated starting materials.

One reported pathway for a related deuterated analog, (-)-Verapamil-d6, starts with ring-trideuterated 3,4-dimethoxyphenylacetic acid.[1] Further deuterium incorporation is achieved on the N-methyl-3,4-dimethoxyphenethylamine moiety.[1] For this compound, a similar strategy would be employed, utilizing a deuterated isopropyl group precursor.

A generalized synthetic workflow is depicted below:

Characterization of this compound

The identity, purity, and isotopic enrichment of this compound are confirmed through a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone for the characterization of this compound. It confirms the molecular weight and provides information on the fragmentation pattern, which is crucial for developing quantitative assays. High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition.

Typical MS Fragmentation: The fragmentation of Verapamil, and by extension this compound, involves cleavage at several key bonds. The major fragment ions of unlabeled Verapamil are observed at m/z 303, 165, and 150. These correspond to the cleavage of the bond between the quaternary carbon and the propyl chain, and the benzylic cleavage of the dimethoxyphenethyl group, respectively. For this compound, the corresponding fragment containing the deuterated isopropyl group would show a mass shift of +7 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the specific sites of deuterium incorporation.

-

¹H NMR: The proton NMR spectrum of this compound will be similar to that of Verapamil, but with significantly reduced or absent signals corresponding to the protons on the isopropyl group, confirming successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The carbons bearing deuterium will exhibit coupling (C-D coupling) and may show a slight isotopic shift.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming the locations of isotopic labeling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of this compound. A reversed-phase HPLC method with UV detection is typically employed. Commercial suppliers of this compound hydrochloride report purities of 99.7% by HPLC.[2]

Experimental Protocols

LC-MS/MS Method for Quantification of Verapamil and [²H₇]Verapamil: [3]

-

Sample Preparation: Solid-phase extraction (SPE) using end-capped CN- and C2 cartridges.[3]

-

Chromatography: LUNA C8 analytical column (150x2 mm I.D., 5 µm particle size).

-

Mobile Phase: A gradient of 5 mM ammonium acetate and acetonitrile (from 70:30 to 40:60).

-

Flow Rate: Not specified in the abstract.

-

Run Time: 15 minutes.

-

Detection: Mass spectrometer operated in the selected-ion monitoring (SIM) mode.

-

Limit of Quantification (LOQ): 1 pmol/ml in plasma and intestinal perfusate.

Conclusion

This compound is an indispensable tool in modern drug development and clinical pharmacology. Its synthesis requires careful control of deuterated reagents and reaction conditions. Thorough characterization by mass spectrometry, NMR, and HPLC is crucial to ensure its identity, purity, and isotopic enrichment for its application as a reliable internal standard in quantitative bioanalytical methods. The analytical methods outlined provide a robust framework for its use in demanding research environments.

References

- 1. Synthesis of deuterated optically active verapamil and gallopamil, and of N-/sup 13/C-methyl-verapamil (Journal Article) | ETDEWEB [osti.gov]

- 2. esschemco.com [esschemco.com]

- 3. Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Verapamil-d7 chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Verapamil-d7

Introduction

This compound is the deuterium-labeled analogue of Verapamil, a phenylalkylamine calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] As a stable isotope-labeled internal standard, this compound is crucial for quantitative bioanalytical studies, including pharmacokinetic and bioavailability assessments, typically employing mass spectrometry-based methods like LC-MS.[4] The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled endogenous drug without significantly altering its chemical behavior. This guide provides a detailed overview of the chemical properties, stability, and analytical methodologies pertinent to this compound for researchers and professionals in drug development.

Chemical and Physical Properties

This compound shares its core structure with Verapamil, with deuterium atoms replacing hydrogen on the propan-2-yl group.[5] This substitution is key to its function as an internal standard in quantitative analysis. The fundamental physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |

| Molecular Formula | C₂₇H₃₁D₇N₂O₄ | C₂₇H₃₂D₇ClN₂O₄ | |

| Molecular Weight | 461.64 g/mol | 498.11 g/mol | |

| CAS Number | 100578-79-8 | 1188265-55-5 | |

| Appearance | - | White Solid | |

| Purity (Typical) | - | ≥99% (atom D); ≥98% (Chemical) |

Stability and Storage

The stability of a reference standard is paramount to ensuring accurate and reproducible analytical results. This compound is generally stable under recommended storage conditions.

Storage Conditions :

-

Long-term Storage : For optimal stability, this compound and its hydrochloride salt should be stored at -20°C in a sealed container, protected from moisture.

-

Shipping : The compound is typically shipped at ambient temperature.

-

In Solution : When dissolved in a solvent such as H₂O, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for 1 month.

Degradation Profile : Forced degradation studies on the non-labeled parent compound, Verapamil Hydrochloride, provide critical insights into the stability of this compound. These studies indicate that the molecule is susceptible to degradation under specific stress conditions.

-

Base and Oxidative Hydrolysis : Significant degradation is observed when subjected to basic and oxidative conditions.

-

Acid, Thermal, and Photolytic Stability : The drug is relatively stable under acidic, thermal, and photolytic stress.

Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides, and toxic chlorides.

Metabolic Pathways

Verapamil undergoes extensive first-pass metabolism in the liver, primarily through reactions mediated by the Cytochrome P450 (CYP) enzyme system. The main metabolic transformations are N-dealkylation, N-demethylation, and O-demethylation. The primary metabolite, Norverapamil, which retains about 20% of the cardiovascular activity of the parent drug, is formed via N-demethylation by CYP3A4, CYP3A5, and CYP2C8.

Caption: Metabolic pathway of Verapamil via Cytochrome P450 enzymes.

Experimental Protocols

Accurate quantification of Verapamil and, by extension, the use of this compound as an internal standard, relies on validated analytical methods. A stability-indicating reverse-phase ultra-performance liquid chromatography (RP-UPLC) method is a prime example.

Protocol: Stability-Indicating RP-UPLC Method

This method is designed to separate Verapamil hydrochloride from its impurities and degradation products.

1. Chromatographic Conditions:

-

Column: Shimpak XR ODS, 75mm × 3.0mm, 1.7µm particle size.

-

Mobile Phase: A gradient elution using a mixture of ammonium formate, orthophosphoric acid, and acetonitrile.

-

Detection: UV detection at 278 nm.

-

Elution Time: Total elution time is approximately 18 minutes.

2. Forced Degradation Study Workflow: To assess the stability-indicating nature of the method, the drug substance is subjected to various stress conditions.

Caption: Workflow for a forced degradation study of Verapamil.

3. Method Validation Parameters: The analytical method should be validated for the following parameters to ensure its reliability for quality control and stability assessment:

-

Specificity

-

Precision (repeatability and intermediate precision)

-

Linearity

-

Accuracy

-

Robustness

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Conclusion

This compound serves as an indispensable tool in modern drug analysis, particularly for pharmacokinetic and bioequivalence studies requiring high precision. A thorough understanding of its chemical properties, stability profile, and the analytical methods used for its quantification is essential for researchers. The information provided in this guide, from fundamental physicochemical data to detailed metabolic pathways and analytical protocols, offers a comprehensive resource for scientists and drug development professionals working with this important labeled compound.

References

- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Verapamil | SIELC Technologies [sielc.com]

- 3. Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Verapamil D7 | 100578-79-8 | SynZeal [synzeal.com]

A Technical Guide to the Metabolism and Potential Metabolites of Verapamil-d7

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Verapamil, a widely used calcium channel blocker, undergoes extensive and complex metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Its deuterated analog, Verapamil-d7, serves as an invaluable tool, typically as an internal standard, for the accurate quantification of the parent drug and its metabolites in biological matrices.[1] The metabolic pathways of this compound are considered identical to those of unlabeled Verapamil. This guide provides an in-depth overview of the core metabolic transformations, the enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying its biotransformation.

Core Metabolic Pathways of Verapamil

Verapamil is subject to significant first-pass metabolism in the liver, with less than 5% of an oral dose being excreted as the unchanged parent drug.[2][3] The biotransformation occurs through three primary types of Phase I reactions: N-dealkylation, N-demethylation, and O-demethylation.[2] These reactions are catalyzed predominantly by CYP3A4, CYP3A5, and CYP2C8, with minor contributions from other isoforms like CYP1A2, CYP2D6, and CYP2E1.[4]

-

N-demethylation: This pathway leads to the formation of norverapamil, an active metabolite that retains approximately 20% of the cardiovascular activity of Verapamil. This reaction is primarily mediated by CYP3A4, CYP3A5, and CYP2C8.

-

N-dealkylation: This is a major metabolic route that produces the metabolite D-617. The enzymes CYP3A4, CYP3A5, and CYP2C8 are the main catalysts for this transformation.

-

O-demethylation: This pathway results in the formation of metabolites D-702 and D-703. Enzymes belonging to the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18, are principally responsible for this process.

These primary metabolites can undergo further biotransformation, leading to a cascade of secondary metabolites, such as D-620 and PR-25 (also known as D-717). Furthermore, Phase II metabolism also occurs, with metabolites being conjugated with glucuronic acid or sulfate.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Verapamil-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Verapamil-d7 as an internal standard in the quantitative analysis of Verapamil. We will delve into the mechanism of action of Verapamil itself, establish the principles of isotopic labeling for internal standards, and provide detailed experimental protocols and data to illustrate the practical application and superiority of this compound in mass spectrometric assays.

Verapamil: Mechanism of Action

Verapamil is a widely used calcium channel blocker classified as a class IV antiarrhythmic agent.[1] Its therapeutic effects in treating conditions like hypertension, angina pectoris, and supraventricular tachyarrhythmias stem from its ability to inhibit voltage-dependent L-type calcium channels.[2][3][4] These channels are crucial for muscle contraction and are abundant in cardiac and vascular smooth muscle cells.[3]

By blocking these channels, Verapamil exerts several key effects:

-

Vasodilation: It relaxes the smooth muscle of blood vessels, leading to dilation. This reduces systemic vascular resistance and, consequently, blood pressure.

-

Negative Inotropic Effect: It reduces the influx of calcium ions into myocardial cells, decreasing the force of the heart's contraction and lowering myocardial oxygen demand.

-

Negative Chronotropic and Dromotropic Effects: It slows the heart rate and conduction through the sinoatrial (SA) and atrioventricular (AV) nodes, which is beneficial for controlling certain arrhythmias.

Verapamil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites, with norverapamil being one of the major active metabolites.

The Role of an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, particularly for complex biological matrices like plasma or urine, an internal standard (IS) is essential for achieving accurate and precise results. An IS is a compound of a known concentration that is added to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and instrumental analysis.

The fundamental principle is that the IS, being chemically similar to the analyte, will be affected by these variations in the same way. By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to more reliable quantification.

This compound: The Ideal Internal Standard

Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier isotope, are considered the "gold standard" for internal standards in mass spectrometry. This compound is the deuterium-labeled isotopologue of Verapamil, where seven hydrogen atoms have been replaced by deuterium.

Here's why this compound is an exemplary internal standard for the analysis of Verapamil:

-

Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in chemical properties. This means this compound has the same extraction recovery, chromatographic retention time, and ionization efficiency as Verapamil. This co-elution is critical for effectively compensating for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample.

-

Mass Distinguishability: Despite its chemical similarity, this compound is easily distinguished from Verapamil by a mass spectrometer due to the mass difference of seven Daltons. This allows for simultaneous measurement without signal interference.

-

Improved Precision and Accuracy: By compensating for procedural variability, the use of a deuterated internal standard significantly enhances the precision and accuracy of the bioanalytical method. Regulatory agencies highly recommend their use for method validation.

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical bioanalytical assay.

References

- 1. Verapamil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]

- 4. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Verapamil-d7: A Comprehensive Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the critical quality attributes of Verapamil-d7, a deuterated analog of Verapamil. This document outlines the typical specifications found on a Certificate of Analysis (CoA), presents detailed experimental protocols for purity and identity assessment, and illustrates key analytical and quality control concepts through diagrams. This guide is intended to support researchers, scientists, and drug development professionals in the effective evaluation and utilization of this compound as an analytical standard.

This compound: Certificate of Analysis - Typical Data

A Certificate of Analysis for this compound provides a comprehensive summary of its quality and purity, ensuring its suitability for its intended analytical application. The following tables present a compilation of typical data and specifications for this compound Hydrochloride.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound Hydrochloride |

| CAS Number | 1188265-55-5[1] |

| Molecular Formula | C₂₇H₃₂D₇ClN₂O₄[1] |

| Molecular Weight | 498.11 g/mol [1] |

| Appearance | White Solid[1] |

| Lot Number | GR-12-145[1] |

Table 2: Analytical Data

| Test | Specification | Typical Result |

| Purity by HPLC | ≥ 98.0% | 99.7% |

| Deuterated Purity | Report Value | 99% atom D |

| ¹H-NMR | Conforms to Structure | Conforms |

| Mass Spectrometry | Conforms to Structure | Conforms |

| Residual Solvents | To be specified | Complies |

| Water Content (Karl Fischer) | ≤ 1.0% | < 0.5% |

| Residue on Ignition | ≤ 0.1% | < 0.05% |

Experimental Protocols for Quality Assessment

Accurate and precise analytical methods are essential for confirming the identity and purity of this compound. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and the separation of any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of about 0.1 mg/mL.

-

Procedure: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Calculation: The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound.

-

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

-

Interpretation: The observed m/z value for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of this compound plus the mass of a proton.

Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in the deuterated solvent.

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared with the expected pattern for the this compound structure. The absence or significant reduction of signals corresponding to the protons replaced by deuterium confirms the isotopic labeling.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the quality control and analysis of this compound.

References

In-Depth Technical Guide: Deuterium Labeling on Verapamil-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil. The focus of this document is the precise location of the deuterium labeling on the this compound structure, its synthesis, analytical characterization, and its application in research and development.

Deuterium Labeling Position on the this compound Structure

This compound is a stable isotope-labeled version of Verapamil, where seven hydrogen atoms have been replaced by deuterium atoms. The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile.[1] This nomenclature definitively places the seven deuterium atoms on the isopropyl group attached to the chiral center of the pentanenitrile core structure.

Specifically, the labeling is as follows:

-

Six deuterium atoms replace the six hydrogen atoms of the two methyl groups of the isopropyl moiety.

-

One deuterium atom replaces the hydrogen atom on the central carbon of the isopropyl group.

This specific labeling pattern is crucial for its primary application as an internal standard in quantitative bioanalytical assays. The increased mass due to the seven deuterium atoms allows for its clear differentiation from the unlabeled Verapamil in mass spectrometry, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis.[2]

Below is a diagram illustrating the chemical structure of this compound with the deuterium labeling positions highlighted.

Synthesis of this compound

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be inferred from the general synthesis of Verapamil and the preparation of deuterated building blocks. The key step involves the introduction of the heptadeuterated isopropyl group.

Proposed Synthetic Workflow:

A likely strategy involves the alkylation of a phenylacetonitrile derivative with a heptadeuterated isopropyl halide.

Experimental Protocols (Hypothetical):

Step 1: Preparation of Heptadeuterated Isopropyl Bromide (Isopropyl-d7 Bromide)

Heptadeuterated isopropyl bromide can be prepared from commercially available isopropanol-d8 by reaction with hydrobromic acid, often in the presence of a dehydrating agent like sulfuric acid.[3][4]

-

Materials: Isopropanol-d8, concentrated hydrobromic acid, concentrated sulfuric acid.

-

Procedure: A mixture of isopropanol-d8 and concentrated hydrobromic acid is cooled in an ice bath. Concentrated sulfuric acid is added dropwise with stirring. The mixture is then refluxed for several hours. The resulting isopropyl-d7 bromide is distilled, washed with water and sodium bicarbonate solution, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and redistilled to obtain the pure product.

Step 2: Alkylation of 3,4-Dimethoxyphenylacetonitrile

The core of the Verapamil molecule can be constructed by alkylating 3,4-dimethoxyphenylacetonitrile with the prepared isopropyl-d7 bromide.

-

Materials: 3,4-Dimethoxyphenylacetonitrile, sodium amide (or another strong base), toluene (or another suitable solvent), isopropyl-d7 bromide.

-

Procedure: 3,4-Dimethoxyphenylacetonitrile is dissolved in an anhydrous solvent like toluene. A strong base such as sodium amide is added to deprotonate the benzylic carbon, forming a carbanion. The mixture is then reacted with isopropyl-d7 bromide. The reaction is typically stirred at room temperature or gently heated to ensure completion. After workup and purification, this step yields 2-(3,4-dimethoxyphenyl)-3-methyl-d7-butyronitrile.

Step 3: Final Assembly of this compound

The final step involves the alkylation of the deuterated intermediate with the amino side chain.

-

Materials: 2-(3,4-dimethoxyphenyl)-3-methyl-d7-butyronitrile, N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine, sodium amide, toluene.

-

Procedure: The deuterated nitrile intermediate is again deprotonated with a strong base like sodium amide in an anhydrous solvent. This is followed by the addition of the N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine side chain. The reaction mixture is typically refluxed to drive the alkylation to completion. After cooling, the reaction is quenched, and the product is extracted and purified by chromatography to yield this compound.

Analytical Characterization and Quantitative Data

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Verapamil in biological matrices.[2] The following tables summarize typical analytical parameters and data.

Table 1: Mass Spectrometry Properties of Verapamil and this compound

| Compound | Molecular Formula | Exact Mass (Da) | Monoisotopic Mass (Da) |

| Verapamil | C₂₇H₃₈N₂O₄ | 454.2832 | 454.2832 |

| This compound | C₂₇H₃₁D₇N₂O₄ | 461.3271 | 461.3271 |

Data sourced from PubChem.

Table 2: Typical LC-MS/MS Parameters for Verapamil Quantification using this compound as an Internal Standard

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Verapamil | Q1: 455.3 -> Q3: 165.1 |

| This compound | Q1: 462.3 -> Q3: 165.1 |

Note: Specific MRM transitions may vary slightly depending on the instrument and optimization.

Experimental Protocol: Quantification of Verapamil in Human Plasma

This protocol outlines a general procedure for the analysis of Verapamil in human plasma using this compound as an internal standard.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 10 µL of this compound internal standard solution (in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte and internal standard using a gradient elution.

-

Detect and quantify using the specified MRM transitions.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Verapamil to this compound against the concentration of the calibration standards.

-

Determine the concentration of Verapamil in the unknown samples from the calibration curve.

-

Mechanism of Action and Signaling Pathway of Verapamil

Verapamil is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in cardiac muscle, cardiac conduction tissue, and vascular smooth muscle.

By blocking these calcium channels, Verapamil exerts several physiological effects:

-

Negative Inotropy: Reduces the force of contraction of the heart muscle.

-

Negative Chronotropy: Slows down the heart rate by acting on the sinoatrial (SA) node.

-

Negative Dromotropy: Slows the conduction of electrical impulses through the atrioventricular (AV) node.

-

Vasodilation: Relaxes vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

The signaling pathway initiated by the influx of calcium through L-type calcium channels and its inhibition by Verapamil is depicted below.

Conclusion

This compound, with its seven deuterium atoms strategically placed on the isopropyl group, serves as an indispensable tool for the accurate quantification of Verapamil in biological samples. This technical guide has detailed the precise location of this labeling, a plausible synthetic approach, and its application in validated analytical methods. A thorough understanding of the structure and properties of this compound is essential for researchers and drug development professionals to ensure the generation of reliable pharmacokinetic and pharmacodynamic data.

References

In-Depth Technical Guide: Mass Spectral Fragmentation of Verapamil-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectral fragmentation pattern of Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil. This information is critical for the development of robust bioanalytical methods, particularly for pharmacokinetic and metabolic studies where this compound is commonly used as an internal standard.

Introduction to Verapamil and its Deuterated Analog

Verapamil is a widely used pharmaceutical agent for the treatment of hypertension, angina, and cardiac arrhythmias. In quantitative bioanalysis, stable isotope-labeled internal standards are essential for achieving high accuracy and precision by correcting for variations during sample preparation and analysis. This compound, with a molecular weight of approximately 461.6 g/mol , serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays of Verapamil.[1]

Mass Spectral Fragmentation Pattern

Under typical positive ion electrospray ionization (ESI) conditions, Verapamil and its deuterated analog, this compound, undergo characteristic fragmentation upon collision-induced dissociation (CID). The protonated molecule [M+H]⁺ is the precursor ion for subsequent fragmentation.

Fragmentation of Unlabeled Verapamil

The mass spectrum of unlabeled Verapamil is well-characterized, exhibiting several key fragment ions. The theoretical [M+H]⁺ ion for Verapamil is observed at an m/z of 455.2910.[2] The major product ions result from cleavages at specific bonds within the molecule's structure. The most abundant and characteristic fragment ions are consistently reported at m/z 303.2, 260.2, 165.1, and 150.1.[2][3]

Inferred Fragmentation of this compound

The protonated molecular ion of this compound is expected at an m/z of approximately 462.3. The major fragmentation pathways of Verapamil do not involve the loss of the isopropyl group. Therefore, the primary fragment ions of this compound are expected to show a +7 Da mass shift compared to the corresponding fragments of unlabeled Verapamil.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of Verapamil and the inferred values for this compound.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |

| Verapamil | 455.3 | 303.2, 165.1, 150.1 |

| This compound | 462.3 | 310.2, 165.1, 150.1 |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the cleavage of the bond between the nitrile-bearing quaternary carbon and the adjacent methylene group of the propyl chain. This leads to the formation of the major fragment ion at m/z 310.2. Subsequent fragmentations of other parts of the molecule that do not contain the deuterated isopropyl group will result in fragments with the same m/z as those from unlabeled Verapamil.

References

The Pharmacological Profile of Verapamil-d7: A Comparative Analysis with Verapamil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological activity of Verapamil-d7 and its non-deuterated counterpart, Verapamil. Verapamil is a well-established calcium channel blocker used in the management of cardiovascular diseases. This compound, a deuterated isotopologue of Verapamil, is primarily utilized as an internal standard in pharmacokinetic studies due to its mass difference. However, the substitution of hydrogen with deuterium can influence the metabolic fate and, consequently, the pharmacological profile of a drug through the kinetic isotope effect. This document summarizes the known pharmacological actions of Verapamil, presents comparative pharmacokinetic data, details relevant experimental methodologies, and explores the potential, albeit largely uninvestigated, differences in the pharmacological activity between Verapamil and this compound.

Introduction

Verapamil is a phenylalkylamine derivative that functions as a non-dihydropyridine L-type calcium channel blocker.[1][2] Its therapeutic applications include the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[3][4] Verapamil exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and reduced myocardial contractility and heart rate.[1]

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug discovery to modulate the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased systemic exposure, and potentially altered pharmacological effects.

This compound is a deuterated analog of Verapamil where seven hydrogen atoms have been replaced by deuterium. While it is predominantly used as an internal standard in bioanalytical methods, its distinct metabolic profile could theoretically translate to differences in its pharmacological activity compared to the non-deuterated form. This guide aims to provide a detailed overview of what is known and what can be inferred about the comparative pharmacology of these two compounds.

Mechanism of Action of Verapamil

Verapamil's primary mechanism of action is the blockade of voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition reduces the influx of calcium ions, which are critical for muscle contraction and electrical conduction in the heart.

Cardiovascular Effects

-

Vasodilation: By blocking calcium entry into vascular smooth muscle cells, Verapamil causes relaxation of these muscles, leading to vasodilation and a decrease in peripheral resistance and blood pressure.

-

Negative Inotropic Effect: In the heart, Verapamil reduces the force of myocardial contraction by inhibiting calcium influx into cardiac myocytes.

-

Negative Chronotropic and Dromotropic Effects: Verapamil slows the heart rate and conduction through the atrioventricular (AV) node by blocking calcium channels in the sinoatrial (SA) and AV nodes.

Inhibition of P-glycoprotein (P-gp)

Verapamil is also a known inhibitor of the efflux transporter P-glycoprotein (P-gp). P-gp is responsible for pumping a wide range of xenobiotics out of cells, and its inhibition can increase the intracellular concentration of co-administered drugs that are P-gp substrates.

Inhibition of Cytochrome P450 (CYP) Enzymes

Verapamil is a substrate and an inhibitor of CYP3A4, a major drug-metabolizing enzyme in the liver and intestine. This can lead to significant drug-drug interactions.

Comparative Pharmacokinetics: Verapamil vs. Deuterated Verapamil

Direct comparative pharmacological studies between Verapamil and this compound are not extensively available in the public domain. However, a key study by Eichelbaum et al. (1988) investigated the pharmacokinetics of the enantiomers of Verapamil using a dideuterated analog of the (+)-enantiomer. This study provides valuable quantitative data on how deuteration can affect the disposition of Verapamil.

Table 1: Pharmacokinetic Parameters of Unlabeled (-)-Verapamil and Dideuterated (+)-Verapamil in Humans Following Oral Administration

| Parameter | Unlabeled (-)-Verapamil | Dideuterated (+)-Verapamil |

| Cmax (ng/mL) | 46.1 ± 15.7 | 240 ± 81.1 |

| AUC (ng·h/mL) | Significantly lower | Approximately 5-fold higher |

| Apparent Oral Clearance (L/min) | 7.46 ± 2.16 | 1.72 ± 0.57 |

| Bioavailability (%) | ~20 | ~50 |

| Elimination Half-life (t1/2,z) (h) | 5.38 | 4.03 |

| tmax (h) | No significant difference | No significant difference |

Data adapted from Eichelbaum M, et al. Br J Clin Pharmacol. 1988.

These data demonstrate a significant kinetic isotope effect on the first-pass metabolism of the (+)-enantiomer of Verapamil, leading to a substantial increase in its bioavailability. It is important to note that Verapamil is administered as a racemic mixture, and its enantiomers have different pharmacological properties. The (-)-enantiomer is a more potent negative dromotropic agent.

Potential Differences in Pharmacological Activity

While direct comparative data on the pharmacodynamics of this compound are lacking, the observed alterations in pharmacokinetics due to deuteration suggest potential differences in its pharmacological effects.

-

Increased Potency or Duration of Action: A slower rate of metabolism for this compound could lead to higher and more sustained plasma concentrations, potentially resulting in a more potent or prolonged pharmacological effect compared to an equivalent dose of Verapamil.

-

Altered Metabolite Profile: Deuteration can shift the metabolic pathway of a drug, leading to the formation of different metabolites or altered ratios of existing metabolites. Since some of Verapamil's metabolites have pharmacological activity (e.g., norverapamil retains some vasodilatory activity), a change in the metabolite profile could influence the overall therapeutic and toxicological profile.

-

Stereoselective Effects: As demonstrated by the study on dideuterated (+)-Verapamil, the kinetic isotope effect can be stereoselective. The impact of deuteration on the pharmacological activity of this compound would depend on which enantiomer is more affected and the specific pharmacological contributions of each enantiomer.

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the pharmacological activities of Verapamil and this compound.

In Vitro Calcium Channel Blocking Activity

Objective: To determine the potency of the compounds in blocking L-type calcium channels.

Method: Whole-Cell Patch Clamp Electrophysiology

-

Cell Culture: Use a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells).

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -80 mV.

-

Elicit calcium channel currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Perfuse the cells with increasing concentrations of Verapamil or this compound.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Plot the concentration-response curve and calculate the IC50 value.

-

P-glycoprotein (P-gp) Inhibition Assay

Objective: To assess the inhibitory effect of the compounds on P-gp-mediated efflux.

Method: Rhodamine 123 Efflux Assay

-

Cell Culture: Use a P-gp overexpressing cell line (e.g., OVCAR8 PTX R C) and its parental non-resistant line (e.g., OVCAR8).

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of Verapamil, this compound, or a known P-gp inhibitor (positive control, e.g., 20 µM Verapamil) for 1 hour.

-

Add the fluorescent P-gp substrate Rhodamine 123 (e.g., 1 µM) and incubate for another hour.

-

Wash the cells with ice-cold PBS to remove extracellular dye.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis:

-

Calculate the increase in Rhodamine 123 accumulation in the presence of the test compounds compared to the vehicle control.

-

Determine the EC50 for P-gp inhibition.

-

Ex Vivo Assessment of Cardiovascular Effects

Objective: To evaluate the effects of the compounds on cardiac function in an isolated heart model.

Method: Langendorff Isolated Perfused Heart

-

Heart Isolation:

-

Anesthetize a small mammal (e.g., a rat) and administer heparin.

-

Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

-

Perfusion Setup:

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.

-

-

Measurements:

-

Insert a balloon into the left ventricle to measure isovolumetric pressure (left ventricular developed pressure, LVDP) and heart rate.

-

After a stabilization period, infuse Verapamil or this compound at various concentrations into the perfusate.

-

-

Data Analysis:

-

Measure changes in LVDP, heart rate, and coronary flow in response to each compound concentration.

-

Construct concentration-response curves to compare the negative inotropic and chronotropic effects.

-

Visualizations

Signaling Pathway of Verapamil's Action

Caption: Signaling pathway of Verapamil's action on muscle cells.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for in vitro calcium channel blocking assay.

Experimental Workflow for Langendorff Isolated Heart

Caption: Workflow for ex vivo cardiovascular effects assessment.

Conclusion

This compound serves as an indispensable tool in pharmacokinetic research as a stable isotope-labeled internal standard. While direct evidence is scarce, the principles of the kinetic isotope effect, supported by pharmacokinetic data from studies using deuterated Verapamil enantiomers, strongly suggest that the pharmacological profile of this compound may differ from that of its non-deuterated counterpart. A reduced rate of metabolism could lead to increased bioavailability and a longer duration of action, potentially enhancing its therapeutic effects or altering its safety profile.

For researchers and drug development professionals, it is crucial to recognize that deuterated compounds, even when used as analytical standards, are not pharmacologically inert and may exhibit distinct biological activities. The experimental protocols detailed in this guide provide a framework for conducting direct comparative studies to elucidate the precise pharmacological differences between Verapamil and this compound. Such investigations would be invaluable in fully characterizing the properties of this compound and could inform the development of future deuterated therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Until such studies are conducted, any assumptions about the pharmacological equivalence of Verapamil and this compound should be made with caution.

References

A Technical Guide to Commercial Verapamil-d7: Sourcing, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of Verapamil-d7. It includes detailed experimental protocols for its application as an internal standard in quantitative analysis and visual representations of its primary signaling pathways.

Commercial Sources and Availability of this compound

This compound, a deuterated analog of Verapamil, is a critical tool in pharmacokinetic and bioequivalence studies, primarily utilized as an internal standard for mass spectrometry-based quantification of Verapamil in biological matrices.[1][2] Several commercial suppliers offer this compound, typically as the hydrochloride salt. The following table summarizes the available quantitative data from various suppliers to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (% Atom D) | Available Formulations/Sizes |

| ESS Chem Co. | This compound Hydrochloride | 1188265-55-5 | 99.7% by HPLC | 99% | 10 mg, 25 mg, 50 mg, 100 mg[3] |

| MedChemExpress | This compound | 100578-79-8 | Not specified | Not specified | 1 mg, 5 mg, 10 mg[1][4] |

| Clinivex | This compound HCl | 1188265-55-5 | Not specified | Not specified | Available in mg quantities |

| Simson Pharma Limited | This compound Hydrochloride | 1188265-55-5 | Certificate of Analysis provided | Not specified | Inquire for details |

| Clearsynth | Northis compound | 263175-44-6 | Purity by HPLC | Not specified | Inquire for details |

| Pharmaffiliates | This compound Hydrochloride | 1188265-55-5 | Not specified | Not specified | Inquire for details |

| Artis Standards | Verapamil D7 | 1188265-55-5 | Not specified | Not specified | Inquire for details |

Experimental Protocols: Quantification of Verapamil using this compound by LC-MS/MS

The following is a representative, detailed methodology for the quantification of Verapamil in human plasma using this compound as an internal standard (IS). This protocol is based on established methods in the scientific literature.

Materials and Reagents

-

Verapamil reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., sodium heparin)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the Verapamil stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound working solution and vortex briefly.

-

Add 1 mL of the extraction solvent.

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC): A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1%) is typical.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Verapamil (e.g., m/z 455.3 → 165.2) and this compound (e.g., m/z 462.3 → 165.2) should be optimized.

Signaling Pathways and Mechanisms of Action

Verapamil exerts its therapeutic effects primarily through the inhibition of L-type calcium channels and also acts as an inhibitor of the P-glycoprotein efflux pump.

L-Type Calcium Channel Blockade

Verapamil blocks the influx of calcium ions through voltage-gated L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells. This blockade leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility and heart rate.

P-glycoprotein Inhibition

Verapamil is also a well-known inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells and affects the pharmacokinetics of many drugs. By inhibiting P-gp, Verapamil can increase the intracellular concentration of co-administered drugs that are P-gp substrates.

Conclusion

This compound is an essential analytical tool for researchers in drug development and related fields. This guide provides a foundational understanding of its commercial availability, practical application in quantitative analysis, and the key signaling pathways it modulates. For specific applications, it is crucial to obtain detailed product specifications from the chosen supplier and to validate all analytical methods according to relevant regulatory guidelines.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Verapamil-d7 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Verapamil-d7 in human plasma. The protocols provided are tailored for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection. This method utilizes a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies. Three distinct plasma sample preparation techniques are presented—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—allowing for flexibility based on laboratory resources and desired sample cleanup efficiency.

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias. Accurate quantification of verapamil and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the development and application of a robust LC-MS/MS method for this compound in human plasma.

Experimental

Materials and Reagents

-

Verapamil hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Methyl tert-butyl ether (MTBE) (HPLC Grade)

-

Human Plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of Verapamil and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare serial dilutions of the Verapamil stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.

-

Prepare a working solution of the internal standard (this compound) by diluting its stock solution with the same solvent mixture to a final concentration of 100 ng/mL.

Experimental Workflow

Caption: Overall workflow for the quantification of this compound in plasma.

Sample Preparation Protocols

Three validated methods for plasma sample preparation are detailed below. The choice of method may depend on the required level of sample cleanup and throughput.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 50 µL of 5% ammonium hydroxide solution and vortex briefly.

-

Add 600 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup, minimizing matrix effects.

-

Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Load the entire mixture onto the conditioned SPE cartridge.

-

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography

The following chromatographic conditions are recommended.

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C8, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate | 30% B to 80% B in 4 min, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min | 0.3 mL/min |

| Column Temperature | 40°C | 35°C |

| Injection Volume | 5 µL | 10 µL |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions and Compound Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Verapamil | 455.3 | 165.2 | 100 | 30 | 25 |

| This compound | 462.3 | 165.2 | 100 | 30 | 25 |

Note: Cone Voltage (or Declustering Potential) and Collision Energy are instrument-dependent and should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Verapamil) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression is typically used to fit the data.

Method Performance Characteristics

A summary of the expected performance characteristics of this method is provided below.

| Parameter | Typical Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust approach for the quantification of this compound in human plasma. The availability of three distinct sample preparation protocols offers flexibility to suit various laboratory needs. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug development.

Logical Relationship of Sample Preparation

Caption: Choice of sample preparation method depends on desired speed and cleanliness.

Application Notes and Protocols for the Bioanalysis of Verapamil using Verapamil-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and certain heart rhythm disorders. Accurate and reliable quantification of verapamil in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2] Verapamil-d7, a deuterated analog of verapamil, is an ideal internal standard as its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of verapamil in human plasma using this compound as an internal standard by LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (deuterium in this case). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they behave almost identically during extraction, chromatography, and ionization, the ratio of the analyte signal to the internal standard signal provides a precise and accurate measure of the analyte concentration, correcting for potential losses or matrix effects during the analytical process.[2]

Experimental Protocols

This section details a typical validated protocol for the determination of verapamil in human plasma.

Materials and Reagents

-

Verapamil hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free, with anticoagulant such as K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions

-

Verapamil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of verapamil hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.

-

Verapamil Working Solutions: Prepare a series of working solutions by serially diluting the verapamil stock solution with a methanol/water (50:50, v/v) mixture to prepare calibration curve standards and quality control (QC) samples.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a methanol/water (50:50, v/v) mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

A detailed workflow for sample preparation is crucial for robust and reproducible results.

-

Sample Aliquoting and IS Spiking: To a 200 µL aliquot of human plasma in a polypropylene tube, add 20 µL of the this compound working solution (100 ng/mL).

-

Acidification: Add 200 µL of 4% phosphoric acid to the plasma sample, and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | UPLC/HPLC System |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Verapamil | 455.3 | 165.1 | 35 |

| This compound (IS) | 462.3 | 165.1 | 35 |

Bioanalytical Method Validation Summary

A summary of typical performance characteristics for a validated method is presented below.

Table 4: Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 9.8% |

| Intra-day Accuracy (%Bias) | -5.2% to 6.3% |

| Inter-day Accuracy (%Bias) | -4.1% to 5.7% |

| Recovery | > 90% |

| Matrix Effect | Normalized to IS, within acceptable limits |

| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |

Logical Workflow for Bioanalysis

The overall process from sample receipt to final data reporting follows a logical sequence to ensure data integrity and reliability.

Conclusion

The use of this compound as an internal standard provides a robust, sensitive, and specific method for the quantification of verapamil in biological matrices like human plasma. The described LC-MS/MS method, with appropriate sample preparation, offers excellent accuracy and precision, making it suitable for regulated bioanalysis in support of drug development and clinical research. The near-identical behavior of the stable isotope-labeled internal standard to the analyte is the key to overcoming variability and matrix effects inherent in bioanalytical assays.

References

Application Note: High-Throughput CYP3A4 Inhibition Screening in Human Liver Microsomes using Verapamil-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and potential toxicity. Therefore, early in vitro assessment of the inhibitory potential of new chemical entities (NCEs) against CYP3A4 is a crucial step in drug discovery and development. This application note provides a detailed protocol for determining the inhibitory effects of compounds on CYP3A4 activity in human liver microsomes (HLMs), using testosterone as a probe substrate and Verapamil-d7 as an internal standard for robust LC-MS/MS quantification. Verapamil itself is a known mechanism-based inhibitor of CYP3A4.[1][2][3]

This protocol outlines methods for both direct and time-dependent inhibition (TDI) assays, providing a comprehensive evaluation of a compound's potential to inhibit CYP3A4. The use of a deuterated internal standard like this compound is critical for accurate quantification in complex biological matrices by correcting for variability during sample preparation and analysis.[4]

Materials and Reagents

-

Pooled Human Liver Microsomes (HLMs)

-

This compound

-

Testosterone

-

6β-hydroxytestosterone

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

96-well plates

-

LC-MS/MS system

Experimental Protocols

Protocol 1: Direct Inhibition IC50 Determination

This protocol determines the concentration of a test compound that causes 50% inhibition of CYP3A4 activity.

1. Preparation of Reagents:

-

Test Compound Stock Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., DMSO).

-

Verapamil (Positive Control) Stock Solutions: Prepare a series of concentrations of Verapamil in the same solvent.

-

Testosterone Stock Solution: Prepare a stock solution of testosterone in methanol.

-

Human Liver Microsomes: Thaw pooled HLMs on ice and dilute to the desired concentration (e.g., 0.25 mg/mL) with 0.1 M potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions.

2. Incubation Procedure:

-

In a 96-well plate, add the following to each well:

-

Phosphate Buffer

-

Human Liver Microsomes

-

Test compound or Verapamil at various concentrations.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Immediately add testosterone (final concentration typically near its Km value for CYP3A4, e.g., 50 µM).[5]

-

Incubate at 37°C for a specific time (e.g., 10 minutes). The incubation time should be optimized to ensure linearity of the reaction.

-

Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing the internal standard, this compound.

3. Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Analyze the samples for the formation of 6β-hydroxytestosterone.

Protocol 2: Time-Dependent Inhibition (IC50 Shift) Assay

This assay identifies compounds that are mechanism-based inhibitors, where inhibitory potency increases with pre-incubation time.

1. Incubation Procedure:

This protocol involves two parallel sets of incubations: one with a pre-incubation step with NADPH ("+NADPH") and one without ("-NADPH").

-

"-NADPH" Arm (Reversible Inhibition):

-

Follow steps 2.1 and 2.2 of the direct inhibition protocol.

-

Add the NADPH regenerating system and immediately add testosterone.

-

Proceed with steps 2.5 to 3.3 of the direct inhibition protocol.

-

-

"+NADPH" Arm (Time-Dependent Inhibition):

-

In a 96-well plate, add the phosphate buffer, HLMs, and the test compound.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Pre-incubate at 37°C for a defined period (e.g., 30 minutes).

-

After the pre-incubation, add testosterone to initiate the final incubation.

-

Incubate for a short period (e.g., 5 minutes).

-

Terminate the reaction and process the samples as described in steps 2.6 to 3.3 of the direct inhibition protocol.

-

2. Data Analysis:

Calculate the IC50 values for both the "+NADPH" and "-NADPH" arms. A significant decrease in the IC50 value in the "+NADPH" arm compared to the "-NADPH" arm (an IC50 shift) indicates time-dependent inhibition.

LC-MS/MS Analysis Method

-

Chromatographic Separation: Utilize a C18 analytical column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

MRM Transitions:

-

6β-hydroxytestosterone: Monitor a specific parent-to-product ion transition.

-

This compound (Internal Standard): Monitor the appropriate parent-to-product ion transition for the deuterated standard.

-

Data Presentation

The quantitative data from these studies should be summarized for clear interpretation and comparison.

Table 1: Direct Inhibition of CYP3A4 by a Test Compound

| Test Compound Conc. (µM) | % Inhibition of 6β-hydroxytestosterone formation |

| 0.1 | 10.5 |

| 0.5 | 25.3 |

| 1 | 48.9 |

| 5 | 75.1 |

| 10 | 90.2 |

| 50 | 98.6 |

| IC50 (µM) | 1.05 |

Table 2: Time-Dependent Inhibition (IC50 Shift) of CYP3A4 by Verapamil

| IC50 (µM) | |

| -NADPH (0 min pre-incubation) | 25.8 |

| +NADPH (30 min pre-incubation) | 5.2 |

| IC50 Shift Ratio | 4.96 |

Visualizations

Caption: Experimental workflow for CYP3A4 inhibition assay.

Caption: CYP3A4 metabolism of testosterone and its inhibition.

References

- 1. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]